
(R)-NADH-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-NADH-d1, also known as ®-Nicotinamide Adenine Dinucleotide Hydride-d1, is a deuterated form of NADH. It is a coenzyme found in all living cells and plays a crucial role in the biochemical processes of energy production. This compound is involved in redox reactions, carrying electrons from one reaction to another, and is essential for the production of ATP, the energy currency of the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-NADH-d1 typically involves the deuteration of NADH. This process can be achieved through various methods, including chemical synthesis and enzymatic reduction. One common method involves the reduction of NAD+ using deuterated reducing agents under controlled conditions to produce ®-NADH-d1.
Industrial Production Methods
Industrial production of ®-NADH-d1 often involves biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce high yields of ®-NADH-d1. The fermentation process is optimized for maximum yield and purity, followed by extraction and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-NADH-d1 undergoes various chemical reactions, including:
Oxidation: ®-NADH-d1 can be oxidized to ®-NAD+.
Reduction: It can act as a reducing agent in biochemical reactions.
Substitution: In some reactions, the hydride ion can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving ®-NADH-d1 include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as molecular oxygen. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from reactions involving ®-NADH-d1 depend on the specific reaction conditions. For example, oxidation of ®-NADH-d1 results in the formation of ®-NAD+, while reduction reactions can produce various reduced substrates.
Scientific Research Applications
®-NADH-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in synthetic organic chemistry.
Biology: Plays a crucial role in studying metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mechanism of Action
The mechanism of action of ®-NADH-d1 involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This process is essential for the production of ATP in the mitochondria. The molecular targets of ®-NADH-d1 include various dehydrogenase enzymes, which catalyze the transfer of electrons in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
NADH: The non-deuterated form of ®-NADH-d1, involved in similar biochemical processes.
NADPH: Another coenzyme that acts as an electron carrier, primarily in anabolic reactions.
FADH2: A similar electron carrier involved in the electron transport chain.
Uniqueness
The uniqueness of ®-NADH-d1 lies in its deuterated form, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide insights into reaction mechanisms through isotopic labeling studies.
Properties
Molecular Formula |
C21H29N7O14P2 |
|---|---|
Molecular Weight |
666.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4R)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10-,11-,13-,14-,15-,16-,20-,21- |
InChI Key |
BOPGDPNILDQYTO-IGGDJQQVSA-N |
Isomeric SMILES |
[H][C@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


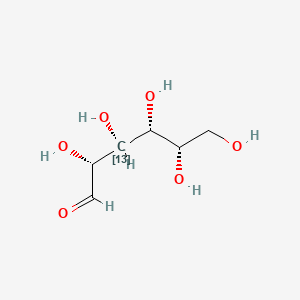

![5-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402176.png)
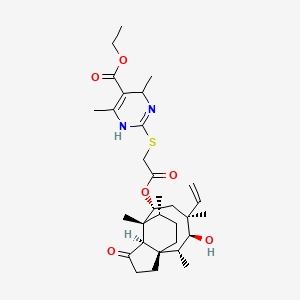
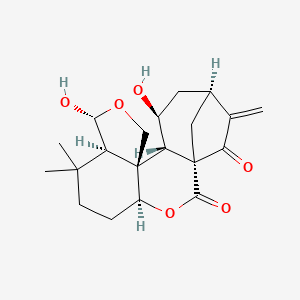
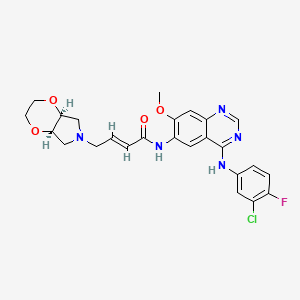
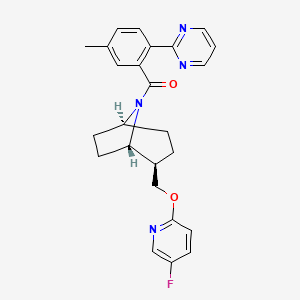
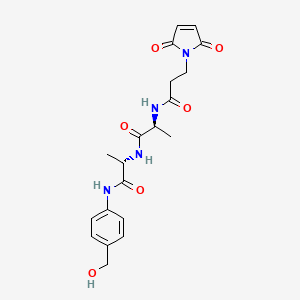


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
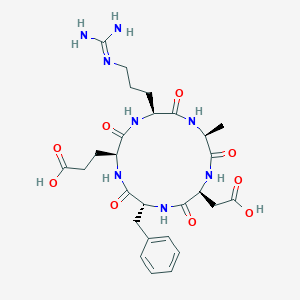
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)
